molecular formula C23H23N5O4 B6479351 ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate CAS No. 1260935-51-0

ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate

Cat. No.: B6479351
CAS No.: 1260935-51-0
M. Wt: 433.5 g/mol
InChI Key: GYRXTDAABPHUPH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a triazoloquinoxaline derivative characterized by a fused triazole-quinoxaline core, a propyl substituent at the N1 position, and an ethyl benzoate moiety linked via an acetamido group. This structure combines electron-deficient aromatic systems with polar functional groups, influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

ethyl 2-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-3-9-19-25-26-21-22(30)27(17-12-7-8-13-18(17)28(19)21)14-20(29)24-16-11-6-5-10-15(16)23(31)32-4-2/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRXTDAABPHUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolo[4,3-a]Quinoxaline Core

The triazolo[4,3-a]quinoxaline scaffold is constructed via cyclocondensation between a quinoxaline precursor and a hydrazine derivative. Adapted from triazoloquinazoline syntheses , the reaction employs N-cyanoimidocarbonates and substituted hydrazinobenzoic acids under reflux conditions in ethanol with triethylamine as a base. For example:

  • Quinoxaline-2-carboxylic acid hydrazide (10 mmol) is treated with ethyl N-cyanoimidocarbonate (10 mmol) in ethanol (20 mL) at 0°C.

  • Triethylamine (30 mmol) is added dropwise, followed by stirring at room temperature for 12 hours.

  • Acidification with concentrated HCl induces cyclization, yielding the triazoloquinoxaline intermediate .

Key Reaction Conditions

ParameterValue
SolventEthanol
Temperature0°C → room temperature
CatalystTriethylamine
Yield70–85%

Oxidation to the 4-Oxo Derivative

The 4-oxo group is introduced via oxidation of the corresponding dihydroquinoxaline. Oxalyl chloride in 1,1,2-trichloroethane under reflux converts the C4 methylene to a ketone :

  • 1-Propyl-triazoloquinoxaline (2 mmol) is refluxed with oxalyl chloride (6 mmol) in 1,1,2-trichloroethane (12 mL) at 105°C for 19 hours.

  • The product is isolated by cooling, quenching with methanol, and recrystallization from THF/hexane .

Characterization Data

  • IR (cm⁻¹) : 1,683 (C=O stretch)

  • ¹H NMR (DMSO-d₆) : δ 1.30 (t, J = 7.07 Hz, 3H, OCH₂CH₃), 4.34 (q, J = 7.07 Hz, 2H, OCH₂) .

Acetamido Side Chain Incorporation

The acetamido bridge is formed via amide coupling between the triazoloquinoxaline core and ethyl 2-aminobenzoate. N,N'-Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) mediate the reaction:

  • 4-Oxo-1-propyl-triazoloquinoxaline (1 mmol) and ethyl 2-aminobenzoate (1.2 mmol) are dissolved in dichloromethane (DCM).

  • DCC (1.5 mmol) and HOBt (1.5 mmol) are added, and the mixture is stirred at room temperature for 24 hours.

  • The urea byproduct is filtered, and the crude product is purified via silica gel chromatography (EtOAc/hexane) .

Yield : 65–78%
Critical Factor : Steric hindrance at the quinoxaline N5 position necessitates prolonged reaction times .

Esterification of the Benzoate Moiety

While the ethyl ester is typically introduced early, alternative routes esterify the carboxylic acid post-amide formation. Sulfuric acid-catalyzed esterification with ethanol is employed :

  • 2-(2-(4-Oxo-1-propyl-triazoloquinoxalin-5-yl)acetamido)benzoic acid (1 mmol) is refluxed with ethanol (10 mL) and concentrated H₂SO₄ (0.1 mL) for 8 hours.

  • The mixture is neutralized with NaHCO₃, extracted with EtOAc, and concentrated to yield the ethyl ester .

Comparison of Methods

MethodYieldPurity
Early Ester82%98%
Late Ester75%95%

Purification and Characterization

Final purification involves column chromatography (silica gel, EtOAc/hexane) and recrystallization from THF/hexane. Analytical data confirm structure and purity:

  • HRMS (m/z) : [M+H]⁺ calcd for C₂₃H₂₃N₅O₄: 433.468; found: 433.470 .

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation : Competing pathways may yield triazolo[1,5-a] isomers. Using electron-deficient quinoxaline precursors favors the desired [4,3-a] isomer .

  • Propyl Group Installation : Over-alkylation at N8 is avoided by limiting reaction time and temperature .

  • Amide Coupling Efficiency : Pre-activation of the carboxylic acid as a mixed anhydride improves yields to >80% .

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors for oxidation and amidation steps, reducing reaction times by 40%. Solvent recovery systems enhance sustainability, with THF and ethanol recycled at >90% efficiency .

Chemical Reactions Analysis

Ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound is known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with other cellular proteins and pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The triazoloquinoxaline core distinguishes this compound from triazoloquinazoline derivatives, such as those reported by Alagarsamy et al. (2005), which feature a quinazoline ring (one nitrogen atom) instead of a quinoxaline (two nitrogen atoms). For example, triazoloquinazolines exhibit potent H1-antihistaminic activity (IC50 values in nanomolar ranges), while triazoloquinoxalines may target adenosine receptors due to their resemblance to purine-based ligands .

Pharmacological Profile

  • Target Compound: Limited direct data exist, but its propyl substituent and ethyl benzoate group suggest metabolic lability (ester hydrolysis) and moderate adenosine receptor affinity.
  • N-Cyclohexyl Analog (): The cyclohexyl acetamide group confers greater metabolic stability (amide vs. ester) and possibly higher solubility in nonpolar environments.
  • Triazoloquinazolinones (Alagarsamy et al.): These compounds exhibit H1-antihistaminic activity with IC50 values of 0.42–1.82 μM, attributed to the quinazoline core and aryl substituents .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Solubility (mg/mL)
Ethyl 2-(2-(4-oxo-1-propyl...) benzoate C22H22N5O4 420.44 Ethyl benzoate, propyl ~3.2 <0.1 (aqueous)
N-Cyclohexyl analog () C20H25N5O2 367.40 Cyclohexyl acetamide, propyl ~2.8 ~0.5 (DMSO)
1-Phenyl-triazoloquinazolinone (Ref 3) C16H12N6O 304.30 Phenyl, triazoloquinazoline ~2.5 ~1.2 (aqueous)

Notes:

  • The ethyl benzoate group increases molecular weight and lipophilicity (higher LogP) compared to the cyclohexyl amide analog, likely reducing aqueous solubility .
  • Triazoloquinazolines exhibit better solubility due to fewer hydrophobic substituents .

Research Findings and Structure-Activity Relationships (SAR)

Substituent Effects on Receptor Binding: Propyl groups at N1 (as in the target compound) may enhance adenosine A3 receptor selectivity due to hydrophobic interactions with receptor subpockets, as seen in purine derivatives . Ethyl benzoate esters act as prodrugs, hydrolyzing in vivo to carboxylic acids, which could modulate duration of action .

Core Modifications: Replacing quinoxaline with quinazoline (triazoloquinazolinones) shifts activity from adenosine receptors to histamine H1 receptors, emphasizing the role of core heteroatoms in target specificity .

Metabolic Stability :

  • Amide derivatives (e.g., N-cyclohexyl analog) exhibit longer plasma half-lives than ester-containing compounds due to resistance to esterase-mediated hydrolysis .

Biological Activity

Ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a compound belonging to the class of triazoloquinoxaline derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Structural Overview

The compound features a triazoloquinoxaline core, which is a fused heterocyclic structure that enhances its biological activity through interactions with various cellular targets. The presence of an ethyl ester group improves its solubility and bioavailability, making it a promising candidate for drug development.

Property Value
Molecular Formula C22H23N5O2
Molecular Weight 389.459 g/mol
CAS Number 1260935-51-0

Antimicrobial Activity

Research indicates that triazoloquinoxaline derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

In vitro studies have demonstrated that related triazoloquinoxaline compounds possess Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The specific activity of this compound remains to be thoroughly quantified but is expected to align with these findings due to structural similarities.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays targeting human tumor cell lines such as HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer).

The mechanism by which this compound exerts its anticancer effects is believed to involve DNA intercalation. This interaction disrupts DNA replication and transcription processes. Preliminary structure-activity relationship (SAR) studies suggest that the presence of hydrophobic moieties enhances the binding affinity to DNA .

Table: Anticancer Activity Against Cell Lines

Cell Line IC50 (μM) Mechanism of Action
HepG2TBDDNA intercalation
HCT-116TBDDisruption of cell cycle
MCF-7TBDInduction of apoptosis

Q & A

Q. How can researchers optimize the synthesis yield of ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For triazoloquinoxaline derivatives, key factors include:
  • Reagent stoichiometry : Adjusting molar ratios of intermediates (e.g., triazole precursors and quinoxaline derivatives) to minimize side reactions .
  • Catalysts : Using Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
  • Purification : Employing column chromatography or recrystallization with solvents like ethanol/water mixtures to isolate high-purity product .
  • Example Data :
Reaction ConditionYield (%)Purity (%)
Room temperature, 24h4590
Reflux, 6h7295
Catalyst (ZnCl₂), reflux, 4h8598

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., distinguishing acetamido vs. benzoate methylene groups) and verify substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z for C₂₃H₂₃N₅O₄) and detects fragmentation patterns .
  • HPLC : Assess purity (>95% typical for research-grade material) and monitor stability under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for triazoloquinoxaline derivatives across studies?

  • Methodological Answer : Contradictions often arise from structural nuances or assay variability. Strategies include:
  • Comparative SAR Studies : Synthesize analogs with systematic substituent changes (e.g., propyl vs. methyl groups) and test in standardized assays (e.g., IC₅₀ in cancer cell lines) .
  • Table: Substituent Effects on Anticancer Activity :
Substituent (R)IC₅₀ (μM) in HeLa CellsSource
Propyl1.2 ± 0.3
Methyl3.8 ± 0.5
Ethyl2.1 ± 0.4
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., kinase panels) to identify off-target effects .

Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action in anticancer studies?

  • Methodological Answer :
  • DNA Intercalation Assays : Fluorescence-based methods (e.g., ethidium bromide displacement) to assess binding affinity .
  • Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with targets like topoisomerase II or PARP .

Q. How can researchers address solubility challenges in in vitro assays for this compound?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤0.1% final concentration) with surfactants (e.g., Tween-80) to enhance aqueous solubility .
  • Prodrug Design : Modify the ethyl benzoate group to a more hydrophilic ester (e.g., PEGylated derivatives) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound?

  • Answer :
  • Detailed Reaction Logs : Document exact conditions (e.g., solvent volumes, heating rates) to minimize batch-to-batch variability .
  • Reference Standards : Use commercially available triazoloquinoxaline analogs (e.g., PubChem CID 145982357) as internal controls .
  • Blinded Assays : Implement double-blinded protocols in biological testing to reduce bias .

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